molecular formula C15H14FNO B287555 N-(3-fluorophenyl)-3,5-dimethylbenzamide

N-(3-fluorophenyl)-3,5-dimethylbenzamide

Cat. No.: B287555
M. Wt: 243.28 g/mol
InChI Key: XREMJJOYQWMATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 3-fluorophenyl group attached to a 3,5-dimethyl-substituted benzamide core. Benzamide derivatives are widely explored for their ability to modulate epigenetic targets (e.g., histone deacetylases, HDACs) or disrupt protein-lipid interactions, depending on substituent groups .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)

InChI Key

XREMJJOYQWMATN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs, their targets, and biological activities:

Compound Name Structure Target/Mechanism Key Findings References
N-(3-Fluorophenyl)-3,5-dimethylbenzamide 3,5-dimethylbenzamide linked to 3-fluorophenyl Unknown (inferred: HDAC or lipid signaling) Structural similarity to HDAC inhibitors; fluorine may enhance bioavailability. N/A
LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) 3,5-dimethylbenzamide with hydroxamate-terminated alkyl chain HDAC4/5 inhibitor Potent HDAC4 inhibition (IC₅₀ ~50 nM); synergizes with cisplatin in NSCLC models .
DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) 3,5-dimethylbenzamide with carbamothioyl-nitro group Phosphatidylinositol-3,4,5-trisphosphate antagonist Disrupts lipid-protein interactions; validated via HPLC in pharmacokinetic studies .
Fluorosalan (3,5-dibromo-2-hydroxy-N-(3-trifluoromethylphenyl)benzamide) 3,5-dibromo-2-hydroxybenzamide linked to 3-CF₃-phenyl Antimicrobial (EC 225-322-0) Bromine and hydroxy groups enhance reactivity; used in industrial applications .
N-(3-Picolyl)-3,5-dimethylbenzamide 3,5-dimethylbenzamide with 3-picolyl (pyridylmethyl) group Research compound (unspecified) Structural analog; pyridyl group may influence solubility or receptor binding .

Key Comparative Insights

Structural Modifications and Activity
  • Fluorine vs. Trifluoromethyl Groups : The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to Fluorosalan’s bulkier 3-CF₃-phenyl group. Fluorine’s electron-withdrawing effects could also influence binding to aromatic π-systems in enzyme active sites .
  • Hydroxamate vs. Carbamothioyl Groups: LMK235’s hydroxamate moiety is critical for HDAC4/5 inhibition, whereas DM-PIT-1’s carbamothioyl group enables interaction with phosphatidylinositol domains. The absence of these groups in the target compound suggests a divergent mechanism .
  • Substituent Positioning: Fluorosalan’s 2-hydroxy and 3,5-dibromo substitutions contrast with the target compound’s 3-fluorophenyl group, highlighting how halogen placement dictates antimicrobial vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.